molecular formula C14H21N3O4S B3266566 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine CAS No. 428830-45-9

1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B3266566
CAS No.: 428830-45-9
M. Wt: 327.4 g/mol
InChI Key: UWWULTFASUQHHK-UHFFFAOYSA-N
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Description

The exploration of new chemical entities with the potential to address unmet medical needs is a driving force in contemporary drug discovery. The strategic assembly of known bioactive fragments into a single molecular architecture is a well-established approach to generating novel compounds with unique pharmacological profiles. 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine is a quintessential example of such a design, integrating three moieties that have independently demonstrated considerable importance in the development of bioactive agents.

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. thieme-connect.comnih.govtandfonline.combenthamdirect.com Its prevalence in a wide array of approved drugs stems from a combination of favorable physicochemical properties and synthetic versatility. The piperazine core can confer improved aqueous solubility and oral bioavailability to a drug candidate, crucial attributes for effective drug delivery. tandfonline.com

The two nitrogen atoms of the piperazine ring provide convenient handles for chemical modification, allowing for the introduction of diverse substituents to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. researchgate.net This synthetic tractability has enabled the development of piperazine-containing drugs across a broad spectrum of therapeutic areas, including but not limited to:

Anticancer agents researchgate.net

Antipsychotics

Antidepressants benthamdirect.com

Antihistamines

Antimicrobials nih.govresearchgate.net

Antivirals benthamdirect.com

The conformational flexibility of the piperazine ring also allows it to present its substituents in a variety of spatial orientations, facilitating optimal interactions with biological targets such as enzymes and receptors. tandfonline.com

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

Drug Name Therapeutic Class
Imatinib Anticancer
Olanzapine Antipsychotic
Fluoxetine Antidepressant
Cetirizine Antihistamine
Ciprofloxacin Antibiotic

The nitrobenzyl group, particularly the ortho-nitrobenzyl configuration, has garnered significant attention in chemical biology primarily for its utility as a photoremovable protecting group. acs.orgrsc.org These "caged compounds" allow for the spatial and temporal control over the release of a bioactive molecule. researchgate.net Upon irradiation with light of a specific wavelength, the nitrobenzyl group undergoes a photochemical reaction that results in its cleavage, liberating the active compound. acs.orgscholasticahq.com This technology has found applications in:

Controlled drug delivery: Releasing a therapeutic agent at a specific site in the body to minimize off-target effects.

Studying cellular processes: Activating signaling molecules or enzymes with high precision to probe their function in real-time. rsc.org

Fabrication of biomaterials: Creating patterned surfaces and hydrogels with light-inducible properties. nih.gov

Beyond its role in photocaging, the nitro group itself is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties and its interactions with biological targets. The presence of a nitroaromatic moiety can be a key determinant of a compound's pharmacological activity.

The sulfonyl group (-SO2-) is another critical pharmacophore found in a multitude of clinically important drugs. researchgate.netresearchgate.net Its inclusion in a molecular structure can impart a range of desirable properties. The sulfonyl group is a strong hydrogen bond acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors. nih.govacs.org

Compounds containing the sulfonyl functional group, such as sulfonamides and sulfones, exhibit a wide array of biological activities, including:

Antibacterial (Sulfa drugs) acs.org

Antidiabetic nih.gov

Anti-inflammatory

Antiviral

Diuretic

The stability and synthetic accessibility of the sulfonyl group make it an attractive component for medicinal chemists to incorporate into novel drug candidates. acs.orgnih.gov Its rigid geometry can also help to constrain the conformation of a molecule, leading to increased selectivity for its biological target. nih.gov

Table 2: Representative Bioactive Compounds Containing a Sulfonyl Group

Compound Class Example Biological Activity
Sulfonamide Sulfamethoxazole Antibacterial
Sulfonylurea Glipizide Antidiabetic
Coxib Celecoxib Anti-inflammatory

The rationale for the synthesis and investigation of this compound is rooted in the principle of molecular hybridization, which seeks to combine the advantageous properties of different pharmacophores into a single molecule. This compound represents a thoughtful amalgamation of the piperazine, nitrobenzyl, and sulfonyl moieties, suggesting several avenues for potential research and application.

The investigation of this compound could therefore be directed towards exploring its potential as a novel therapeutic agent, a tool for chemical biology research, or a building block for the synthesis of more complex molecules. The unique combination of these three key functional groups warrants a thorough evaluation of its chemical properties and biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-2-11-22(20,21)16-9-7-15(8-10-16)12-13-3-5-14(6-4-13)17(18)19/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWULTFASUQHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428830-45-9
Record name 1-(4-Nitrobenzyl)-4-(1-propanesulfonyl)piperazine
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Synthetic Strategies and Methodologies for 1 4 Nitrobenzyl 4 Propylsulfonyl Piperazine

Retrosynthetic Analysis and Design Considerations for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine, the analysis identifies two primary disconnections corresponding to the formation of the carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds.

The first disconnection is at the S-N bond of the sulfonamide group. This simplifies the target molecule into two key synthons: a 1-(4-Nitrobenzyl)piperazine (B1220178) cation and a propylsulfonyl anion. These correspond to the synthetic equivalents, or reagents, 1-(4-Nitrobenzyl)piperazine and propanesulfonyl chloride.

The second disconnection targets the benzylic C-N bond. This breaks down the 1-(4-Nitrobenzyl)piperazine intermediate into a piperazine (B1678402) synthon and a 4-nitrobenzyl cation synthon. The corresponding practical reagents for these synthons are piperazine and a 4-nitrobenzyl halide, such as 4-nitrobenzyl chloride or bromide.

This two-step retrosynthetic pathway suggests a convergent synthesis strategy, beginning with readily available starting materials: piperazine, a 4-nitrobenzyl halide, and propanesulfonyl chloride. The design consideration focuses on a sequential N-alkylation of piperazine followed by N-sulfonylation, a common and effective strategy for producing unsymmetrically disubstituted piperazines. Care must be taken to control the selectivity of the initial alkylation to minimize the formation of the dialkylated byproduct.

Development and Optimization of Synthetic Pathways to this compound

The forward synthesis of the target compound logically follows the pathways identified during retrosynthetic analysis. The most direct route is a two-step process involving the initial synthesis of the key intermediate, 1-(4-Nitrobenzyl)piperazine, followed by its sulfonylation.

Step 1: N-Alkylation of Piperazine

The first step is the mono-N-alkylation of piperazine with a 4-nitrobenzyl halide. To achieve selective mono-alkylation and avoid the formation of 1,4-bis(4-nitrobenzyl)piperazine, piperazine is often used in excess. google.com Alternatively, using a monopiperazinium salt can yield excellent results for mono-alkylation. google.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethylene (B1197577) glycol, in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the hydrogen halide formed during the reaction. prepchem.com

A representative procedure involves dissolving piperazine and a base in a solvent, followed by the addition of 4-nitrobenzyl chloride. prepchem.com The reaction mixture is then heated to facilitate the nucleophilic substitution. Reaction temperatures can range from room temperature to 80°C, with reaction times typically spanning several hours. prepchem.com

Step 2: N-Sulfonylation of 1-(4-Nitrobenzyl)piperazine

The second step involves the reaction of the intermediate, 1-(4-Nitrobenzyl)piperazine, with propanesulfonyl chloride. This is a standard procedure for forming a sulfonamide bond. researchgate.netsemanticscholar.org The reaction is performed in an inert solvent, such as dichloromethane (B109758), in the presence of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA). researchgate.netsemanticscholar.org The base is crucial for scavenging the hydrochloric acid generated during the reaction.

The procedure typically involves dissolving 1-(4-Nitrobenzyl)piperazine and the base in the solvent, cooling the mixture in an ice bath, and then adding propanesulfonyl chloride dropwise. After the addition, the reaction is often stirred at room temperature for several hours to ensure completion. semanticscholar.org

Preparation and Characterization of Key Synthetic Intermediates

The primary intermediate in the synthesis of the target compound is 1-(4-Nitrobenzyl)piperazine . This compound is formed by the mono-N-alkylation of piperazine.

Preparation: As described in section 2.2, this intermediate is synthesized by reacting piperazine with a 4-nitrobenzyl halide. For instance, reacting p-nitrobenzyl chloride with p-methoxyphenylpiperazine dihydrochloride (B599025) and triethylamine in ethylene glycol at 80°C has been reported as an effective method for a related structure. prepchem.com A similar approach using piperazine would yield the desired intermediate.

Characterization: The intermediate is typically a solid at room temperature. Its identity and purity are confirmed using standard analytical techniques.

Physical Appearance: Often a light yellow to yellow solid.

Spectroscopy:

¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the aromatic protons of the nitrobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperazine ring.

Mass Spectrometry: This technique confirms the molecular weight of the compound.

Below is a table summarizing the key properties of the intermediate.

PropertyValue
Compound Name 1-(4-Nitrobenzyl)piperazine
CAS Number 58198-49-5
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Appearance Light yellow to yellow solid

Purification Techniques and Yield Optimization for the Compound

Purification Techniques:

The purification of the final product, this compound, and its key intermediate is critical for obtaining a compound of high purity.

Intermediate (1-(4-Nitrobenzyl)piperazine): After the initial alkylation reaction, the reaction mixture is typically worked up by quenching with water and neutralizing any excess acid. The product can then be extracted into an organic solvent like methylene chloride. prepchem.com The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. prepchem.com Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate (B1210297). prepchem.com

Final Product: Following the sulfonylation step, a similar workup procedure is employed. The reaction mixture is washed with water and brine to remove the amine hydrochloride salt and other water-soluble impurities. researchgate.net The crude product obtained after solvent evaporation can be purified by column chromatography on silica (B1680970) gel. semanticscholar.orgmdpi.com A solvent system such as a mixture of hexane (B92381) and ethyl acetate or methanol (B129727) in dichloromethane is commonly used as the eluent. semanticscholar.orgmdpi.com

Yield Optimization:

N-Alkylation Step:

Stoichiometry: Using a molar excess of piperazine can help to minimize the formation of the undesired dialkylated product.

Reaction Conditions: Optimization of temperature and reaction time is crucial. Insufficient heating may lead to an incomplete reaction, while excessive heat could promote side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

N-Sulfonylation Step:

Reagent Purity: The purity of both the 1-(4-nitrobenzyl)piperazine intermediate and the propanesulfonyl chloride is important for a clean reaction.

Base and Solvent: The choice of base and solvent can influence the reaction rate and yield. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions. The solvent should be inert and capable of dissolving the reactants.

Temperature Control: The dropwise addition of the sulfonyl chloride at a low temperature (e.g., 0°C) helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

By carefully controlling these parameters and employing effective purification techniques, this compound can be synthesized in good yield and high purity.

Advanced Structural Elucidation and Analytical Characterization of 1 4 Nitrobenzyl 4 Propylsulfonyl Piperazine

Spectroscopic Methods for Definitive Structural Confirmation

A diligent search for high-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy data for 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine yielded no specific experimental results. These methods are indispensable for the unambiguous verification of a molecule's chemical structure.

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the compound, allowing for the determination of its elemental composition with high accuracy. The theoretical exact mass of this compound (C₁₄H₂₁N₃O₄S) can be calculated, but experimental data is required for confirmation.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H-¹H COSY, HSQC, and HMBC are essential for assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms within the molecule. Without experimental spectra, a detailed structural elucidation is not possible.

A hypothetical data table for expected NMR signals is presented below for illustrative purposes, based on the compound's structure.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1
2
3
...
Note: This table is predictive and not based on experimental data.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

Information regarding the purification and purity assessment of this compound using chromatographic and electrophoretic techniques is not available in the surveyed literature.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for determining the purity of a chemical compound. These techniques would separate the target compound from any impurities, starting materials, or byproducts from its synthesis. The retention time and peak purity would be key parameters.

Electrophoretic Techniques: Capillary electrophoresis (CE) could also be employed for purity analysis, especially for polar and charged compounds.

Without experimental data, it is not possible to provide details on optimal solvent systems, column types, or detection methods for this specific compound.

Solid-State Characterization and Polymorphism Studies of the Compound

There is no published research on the solid-state properties or potential polymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to investigate these properties. The lack of such studies means that the melting point, thermal stability, and crystalline form(s) of this compound remain uncharacterized.

Theoretical and Computational Chemistry Approaches for 1 4 Nitrobenzyl 4 Propylsulfonyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. From these foundational properties, key reactivity descriptors can be calculated.

Detailed research findings from quantum chemical calculations for 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine are not available in the current body of scientific literature. Such a study would typically yield data on bond lengths, bond angles, dihedral angles, and partial atomic charges, providing a static, gas-phase picture of the molecule's ground state.

Table 1: Calculated Electronic Properties of this compound (No data available in the public domain)

Parameter Value
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)
Electron Affinity (eV)

Molecular Dynamics Simulations for Conformational Landscape Analysis

To understand the dynamic behavior of this compound in a physiological environment, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms over time, offering insights into the molecule's conformational flexibility and its interactions with solvent molecules. An MD study would reveal the preferred shapes (conformations) of the molecule and the energy barriers between them.

Specific research detailing MD simulations for this compound has not been published. A comprehensive analysis would involve simulating the molecule in a water box to understand its stability, flexibility, and the accessible conformational states, which are crucial for its interaction with biological targets.

Table 2: Key Conformational Parameters from Molecular Dynamics Simulations (No data available in the public domain)

Parameter Description Finding
RMSD Root Mean Square Deviation of atomic positions
RMSF Root Mean Square Fluctuation per residue/atom
Radius of Gyration Measure of the molecule's compactness

Molecular Docking Studies with Hypothesized Biological Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a novel compound like this compound, docking studies would be used to hypothesize potential biological targets by screening it against various protein structures. The binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) can suggest a mechanism of action.

There are no published molecular docking studies featuring this compound. Such an investigation would be highly speculative without prior experimental data suggesting a biological target.

Table 3: Predicted Binding Affinities from Molecular Docking (No data available in the public domain)

Hypothesized Target Docking Score (kcal/mol) Key Interacting Residues

In Silico Prediction of Potential Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic properties. These models are vital in early-stage drug discovery to identify candidates with favorable profiles. Parameters such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes are commonly predicted.

A computational ADME profile for this compound is not available in scientific databases. These predictive studies are essential for assessing the drug-likeness of a compound.

Table 4: Predicted ADME Properties of this compound (No data available in the public domain)

Property Predicted Value
LogP (Lipophilicity)
LogS (Aqueous Solubility)
Blood-Brain Barrier Permeability
Human Intestinal Absorption (%)
Cytochrome P450 2D6 Inhibition

Cheminformatics Analysis and Ligand-Based Design Principles

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. For this compound, a cheminformatics analysis could involve comparing its structural features and predicted properties to libraries of known active compounds. This can help in identifying potential biological activities and guiding the design of new analogues with improved properties. Ligand-based design principles could be applied to suggest modifications to the structure to enhance a desired activity, based on the structure-activity relationships of similar molecules.

No cheminformatics or ligand-based design studies specifically centered on this compound have been reported. This type of analysis would be valuable for placing the compound in the context of known chemical space and for planning future synthetic efforts.

In Vitro Investigation of Molecular Interactions and Mechanistic Insights

Evaluation of Receptor Binding Affinity and Ligand-Target Interactions in Cell-Free Systems

There is no available data from radioligand binding assays or other biophysical techniques to determine the binding affinity (e.g., Kd, Ki) of "1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine" for any specific receptors. Such studies would be essential to identify its potential molecular targets and initiate an understanding of its pharmacological profile.

Enzyme Inhibition Assays and Determination of Kinetic Parameters

No studies have been published that assess the inhibitory activity of "this compound" against any enzymes. Consequently, key kinetic parameters such as the half-maximal inhibitory concentration (IC50), Michaelis-Menten constant (Km), and maximum velocity (Vmax) are unknown. This information would be crucial for determining if the compound acts as an enzyme inhibitor and for characterizing the nature of its inhibition.

Cell-Based Assays for Specific Biological Pathway Modulation

Information from cell-based assays, such as reporter gene assays or protein-protein interaction studies, is not available for "this compound." These assays are critical for understanding how a compound might modulate specific signaling pathways within a cellular context.

Analysis of Cellular Uptake and Subcellular Distribution in Model Systems

There are no published reports on the cellular permeability or subcellular localization of "this compound." Techniques such as fluorescence microscopy or cell fractionation would be necessary to determine if and how the compound enters cells and where it accumulates, which is fundamental to understanding its potential biological effects.

Elucidation of Molecular Mechanisms Through Omics Technologies

No proteomic or metabolomic studies have been conducted to investigate the global cellular changes induced by "this compound." Such "omics" approaches are powerful tools for generating hypotheses about a compound's mechanism of action by observing its impact on protein expression levels and metabolic profiles.

An in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives is crucial for understanding their biological interactions and for the rational design of new, more potent, and selective analogues. This article explores the key aspects of SAR studies, from the design and synthesis of analogues to the establishment of quantitative models that predict their activity.

Future Research Directions and Unanswered Questions

Exploration of Novel Biological Targets and Therapeutic Concepts

The true therapeutic potential of 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine remains largely untapped. The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs for diverse therapeutic applications. nih.govtandfonline.com Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. nih.gov Specifically, molecules incorporating the sulfonylpiperazine motif have been successfully developed as potent inhibitors of enzymes crucial to disease, such as HIV-1 protease and dipeptidyl peptidase-IV (DPP-IV). nih.govacs.orgnih.gov Furthermore, the presence of a nitro-substituted aromatic ring in related compounds has been linked to significant cytotoxicity in cancer cell lines, potentially through mechanisms like DNA intercalation or the inhibition of topoisomerase enzymes. nih.govmdpi.com

Future research should therefore systematically screen this compound against a broad panel of biological targets to uncover novel activities. Based on the established pharmacology of its constituent parts, promising areas for investigation include:

Oncology: Evaluating its efficacy against various cancer cell lines and exploring its potential as an inhibitor of kinases or topoisomerases. mdpi.com

Infectious Diseases: Screening for activity against viral enzymes (e.g., proteases, integrases), bacterial targets, and fungal pathogens. nih.gov

Metabolic Disorders: Investigating its potential as an inhibitor of enzymes like DPP-IV, which is relevant for the treatment of diabetes. nih.gov

A summary of potential target classes and the rationale for their exploration is presented below.

Potential Target ClassTherapeutic ConceptRationale Based on Structural Motifs
Protein Kinases Anti-cancer, Anti-inflammatoryThe piperazine scaffold is a common component of kinase inhibitors. mdpi.com
Viral Proteases (e.g., HIV-1 Protease) AntiviralPiperazine sulfonamides have shown potent inhibition of HIV-1 protease. nih.govacs.org
Topoisomerases Anti-cancerThe nitro-aromatic group may enhance DNA intercalation and topoisomerase inhibition. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV) Anti-diabeticSulfonylpiperazine derivatives have been identified as promising DPP-IV inhibitors. nih.govsrce.hr
Carbonic Anhydrases Glaucoma, Anti-cancerSulfonylpiperazine-containing molecules have been designed as effective carbonic anhydrase inhibitors. researchgate.netnih.gov

Integration with Advanced Chemical Biology and Systems Biology Approaches

Beyond its direct therapeutic potential, this compound offers exciting possibilities as a tool for chemical and systems biology. Systems biology approaches, which analyze the global effects of a small molecule on proteomics and metabolomics, can provide a comprehensive understanding of its mechanism of action, identify off-target effects, and reveal potential drug resistance pathways. nih.govdrugtargetreview.comfrontiersin.org

A particularly intriguing feature of this compound is its ortho-nitrobenzyl group, a well-known photocleavable protecting group. acs.orgnih.gov Upon irradiation with light, this group can be cleaved, releasing the parent molecule. This property could be harnessed to create "caged" versions of the compound or its active metabolites, allowing for precise spatiotemporal control over its biological activity. Such a tool would be invaluable for dissecting complex signaling pathways in real-time within living cells.

Future research in this area should focus on:

Target Deconvolution: Utilizing proteomic and metabolomic profiling to identify the primary targets and system-wide effects of the compound in relevant cell models. drugtargetreview.com

Development of Photo-activatable Probes: Synthesizing caged derivatives that can be activated by light to study dynamic biological processes with high precision. acs.orgnih.gov

Mechanism of Resistance Studies: Employing systems-level analysis to predict and validate mechanisms by which cells might develop resistance to this class of compounds. drugtargetreview.com

Development of Innovative Synthetic Methodologies for Compound Derivatization

Systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the potency, selectivity, and pharmacokinetic properties of this compound. The molecule features three distinct regions amenable to chemical modification: the 4-nitrobenzyl group, the piperazine core, and the propylsulfonyl group.

Innovative synthetic strategies can be employed to generate a focused library of derivatives for biological evaluation. mdpi.com Key synthetic approaches include the reaction of a piperazine core with various sulfonyl chlorides and subsequent N-alkylation or N-arylation. srce.hrnih.gov A crucial synthetic handle is the nitro group itself, which can be readily reduced to an amine. nih.gov This resulting amino group can then be used as a point for further diversification, allowing the attachment of a wide array of chemical moieties through amide bond formation or other coupling reactions.

The table below outlines potential sites for derivatization and suggests modifications to explore.

Molecular ComponentDerivatization SiteSuggested ModificationsSynthetic Strategy
Aromatic Ring Nitro Group (NO₂)Vary position (ortho, meta, para); Replace with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃).Nucleophilic aromatic substitution or synthesis from substituted benzyl halides.
Aromatic Ring Nitro Group (NO₂)Reduce to an amine (-NH₂) and subsequently acylate, sulfonylate, or alkylate.Chemical reduction (e.g., Fe/HCl) followed by standard coupling reactions. nih.gov
Piperazine Core Carbon AtomsIntroduce alkyl or other substituents to alter conformation and solubility.Multi-step synthesis starting from substituted piperazine precursors. nih.gov
Sulfonyl Group Propyl ChainVary alkyl chain length (e.g., methyl, ethyl, butyl); Introduce branching or cyclopropyl groups; Replace with aryl groups.Reaction of N-benzylpiperazine with different alkyl or aryl sulfonyl chlorides. srce.hr

Addressing Remaining Research Gaps in Mechanistic Understanding

While the broader classes of piperazine and sulfonamide compounds are well-studied, significant questions about the specific mechanistic details of this compound remain unanswered. A deep understanding of its molecular mechanism is critical for rational drug design and optimization. Previous studies on related piperazine sulfonamides have shown that the sulfonyl group can form direct hydrogen bonds with enzyme active site residues, often displacing key water molecules. nih.gov Furthermore, the three-dimensional conformation of the piperazine ring is known to be critical for how it fits into a target's binding site.

Key research gaps that need to be addressed include:

Binding Mode and Target Engagement: What is the precise three-dimensional structure of the compound when bound to its biological target(s)? X-ray crystallography or cryo-electron microscopy studies are needed to elucidate the specific molecular interactions.

Role of Individual Moieties: What are the specific contributions of the 4-nitrobenzyl, piperazine, and propylsulfonyl groups to target affinity, selectivity, and cellular activity?

Metabolic Fate: Does the nitro group undergo metabolic reduction to an amino or hydroxylamino group within cells? If so, how do these metabolites differ in activity and toxicity from the parent compound?

Photochemistry: What is the quantum yield and mechanism of photocleavage for the nitrobenzyl group in a biological context? Understanding the intermediates, such as the aci-nitro species, is crucial for its application as a chemical tool. nih.govacs.org

Broader Implications for the Design of Next-Generation Piperazine-Based Scaffolds

The study of this compound has implications that extend beyond this single molecule. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because its physicochemical and structural properties are highly favorable for drug development. nih.govconsensus.appresearchgate.net It is soluble, has favorable basicity, and its chemical reactivity facilitates its use as a versatile scaffold to link different pharmacophores or to orient groups for optimal target interaction. tandfonline.com

Lessons learned from this compound can inform the design of future piperazine-based drugs. For example, a detailed SAR study could reveal:

The optimal electronic properties and substitution patterns on the benzyl ring for a given class of targets.

The ideal size and nature of the alkyl or aryl group on the sulfonyl moiety to maximize potency while minimizing off-target effects.

How modifications to the piperazine core can be used to "tune" the conformational flexibility of the molecule to enhance binding to specific targets. tandfonline.com

By systematically investigating this compound, researchers can generate a wealth of knowledge that will not only define the potential of this specific compound but also contribute to the broader principles guiding the design of next-generation therapeutics built upon the versatile and powerful piperazine scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine?

  • Methodology : Synthesis typically involves sequential functionalization of the piperazine core. For example:

  • Step 1 : Nitrobenzyl group introduction via nucleophilic substitution or reductive amination using 4-nitrobenzyl halides.
  • Step 2 : Sulfonylation at the 4-position using propylsulfonyl chlorides in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to drive the reaction .
  • Purification : Crystallization (e.g., with diethyl ether) or flash chromatography for intermediates. Yield optimization may require stoichiometric adjustments or temperature control.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 7.32–7.00 ppm for nitrobenzyl groups, piperazine CH2 signals at δ 2.47–3.82 ppm) .
  • LCMS : Verify molecular weight (e.g., [M+H]+ at m/z 365.3) and purity .
  • Elemental Analysis : Validate empirical formulas (e.g., C18H18F3N3O2) .

Q. What are the primary pharmacological targets explored for this compound?

  • Enzyme Inhibition : Piperazine derivatives are studied as inhibitors of kinases, phosphodiesterases, or microbial enzymes. For example, sulfonyl-piperazine analogs show activity in enzyme inhibition assays via competitive binding .
  • Receptor Binding : Structural analogs demonstrate affinity for serotonin or dopamine receptors, suggesting potential CNS applications .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives?

  • DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability of nitro and sulfonyl groups .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis. For instance, piperazine sulfonamides may occupy hydrophobic pockets via π-π stacking with nitrobenzyl groups .

Q. What experimental strategies address low yields in sulfonylation reactions during synthesis?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Solvent Optimization : Switch from DCM to THF or acetonitrile to improve solubility of intermediates.
  • Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects. For example, antioxidant activity may vary with radical scavenging protocols (e.g., DPPH vs. ABTS assays) .
  • Metabolite Profiling : Use LC-MS/MS to confirm stability and rule out degradation products influencing results .

Methodological Guidance

Q. How to evaluate host-guest interactions of this compound with supramolecular systems?

  • UV-Vis/Fluorescence Titration : Monitor spectral shifts upon addition of calixarenes or cyclodextrins to determine binding constants (e.g., Ka ~ 10³–10⁴ M⁻¹) .
  • Job’s Plot Analysis : Confirm stoichiometry (e.g., 1:1 or 2:1 complexation) .

Q. What are best practices for scaling up synthesis while maintaining purity?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to track reaction progress.
  • Crystallization Engineering : Use anti-solvent vapor diffusion (e.g., benzene/chloroform) to grow high-purity single crystals for X-ray validation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrobenzyl)-4-(propylsulfonyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.